

1-Tetradecanol: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Tetradecanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, toxicity, and handling precautions for **1-Tetradecanol** (also known as myristyl alcohol). The information is compiled from safety data sheets, toxicology databases, and scientific literature to guide laboratory and drug development professionals in its safe use.

Chemical and Physical Properties

1-Tetradecanol is a straight-chain saturated fatty alcohol. It presents as a white, waxy solid and is practically insoluble in water, but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.^[1]

Property	Value	Reference
CAS Number	112-72-1	[2][3]
Molecular Formula	C ₁₄ H ₃₀ O	[3]
Molecular Weight	214.39 g/mol	[2][3]
Appearance	White crystalline powder/solid	[4]
Melting Point	36-39 °C	[3]
Boiling Point	277-288 °C at 1013 hPa	[3]
Flash Point	145 °C	[3]
Density	0.8 g/cm ³ at 60 °C	[3]
Vapor Pressure	<1 hPa at 20 °C	[3]
Water Solubility	1.3 mg/L at 23 °C	[2]
log Pow (Octanol/Water Partition Coefficient)	5.5	[2]

Toxicological Profile

1-Tetradecanol exhibits a low order of acute toxicity via oral and dermal routes.[4] The primary health concerns are related to eye and skin irritation upon direct, prolonged contact.

Acute Toxicity

Route	Species	Value	Reference
Oral	Rat (male/female)	LD50 > 2000 mg/kg bw	[2]
Dermal	Rabbit (male/female)	LD50 = 8000 mg/kg bw	[2]
Inhalation	Rat (male/female)	LC50 > 1.5 mg/L air	[2]

Irritation and Sensitization

- Skin Irritation: **1-Tetradecanol** is considered to be irritating to the skin.[4] Prolonged or repeated exposure may cause moderate inflammation, redness, swelling, and the formation of vesicles.[4] However, some studies in rabbits with a product containing 0.8% myristyl alcohol showed it to be practically non-toxic dermally.[5]
- Eye Irritation: It is classified as causing serious eye irritation.[6][7] Direct contact can cause mild to moderate irritation, and prolonged exposure may lead to conjunctivitis.[4] A Draize test on rabbits with 500 mg resulted in mild irritation.[8]
- Skin Sensitization: There is no conclusive evidence to suggest that **1-Tetradecanol** is a skin sensitizer.[5] However, some cases of allergic contact dermatitis have been reported in individuals exposed to personal care products containing myristyl alcohol.[9]

Subchronic Toxicity

Repeat dose studies on analogous long-chain fatty alcohols indicate a low order of subchronic toxicity through both oral and dermal routes.[4]

Genotoxicity and Carcinogenicity

The weight of evidence from existing data, including Ames assays and mouse micronucleus assays on analogous long-chain aliphatic alcohols, supports the conclusion that **1-Tetradecanol** is not genotoxic.[6] It lacks structural elements that would suggest a potential for interaction with DNA.[6][10] Based on the negative genotoxicity data and the absence of structural alerts, it is considered unlikely to have carcinogenic potential.[11]

Reproductive and Developmental Toxicity

Developmental toxicity studies conducted on several analogous fatty alcohols via the oral route have shown no adverse effects on reproductive parameters.[4] An increase in resorptions was noted in some studies, but only at the highest dose levels and in the presence of significant maternal toxicity.[4] Therefore, **1-Tetradecanol** is not considered a selective developmental toxicant.[4]

Experimental Protocols

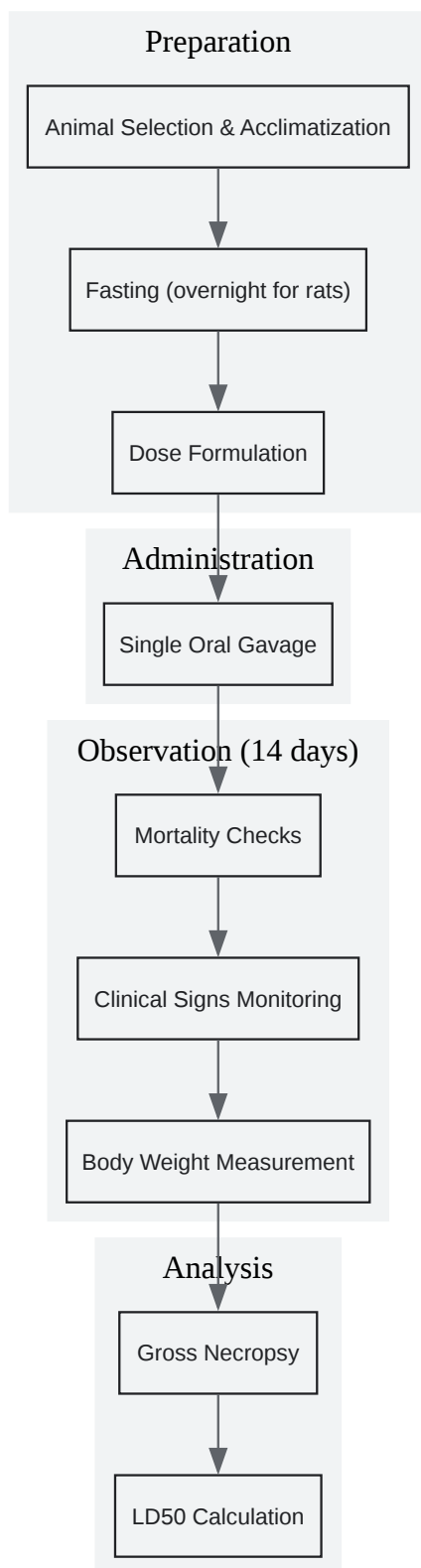
Detailed experimental protocols for toxicity studies on **1-Tetradecanol** are often proprietary. However, the methodologies generally follow standardized guidelines, such as those

established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure.

- **Principle:** The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[\[4\]](#)
- **Animal Model:** Healthy, young adult rodents of a commonly used laboratory strain are employed. At least 5 animals of the same sex are used at each dose level.[\[4\]](#)
- **Dosage:** Doses are selected based on a preliminary range-finding test. The volume of liquid administered at one time should generally not exceed 1 ml/100 g of body weight for rodents.[\[4\]](#)
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes over a period of at least 14 days.
- **Pathology:** All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.
- **Endpoint:** The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of the substance that can be expected to cause death in 50% of the animals.[\[4\]](#)



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Acute Oral Toxicity Testing Workflow (Based on OECD 401).

Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

- **Principle:** A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).
- **Animal Model:** Healthy, young adult albino rabbits with intact skin are used.
- **Procedure:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk. A dose of 0.5 g of the solid substance (moistened with a small amount of a suitable solvent) is applied to a small area of the skin and covered with a gauze patch and non-irritating tape. Adjacent untreated skin serves as a control.
- **Exposure and Observation:** The patch is removed after a 4-hour exposure period. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The degree of skin reaction is scored numerically. The average scores for erythema and edema are calculated for each animal.

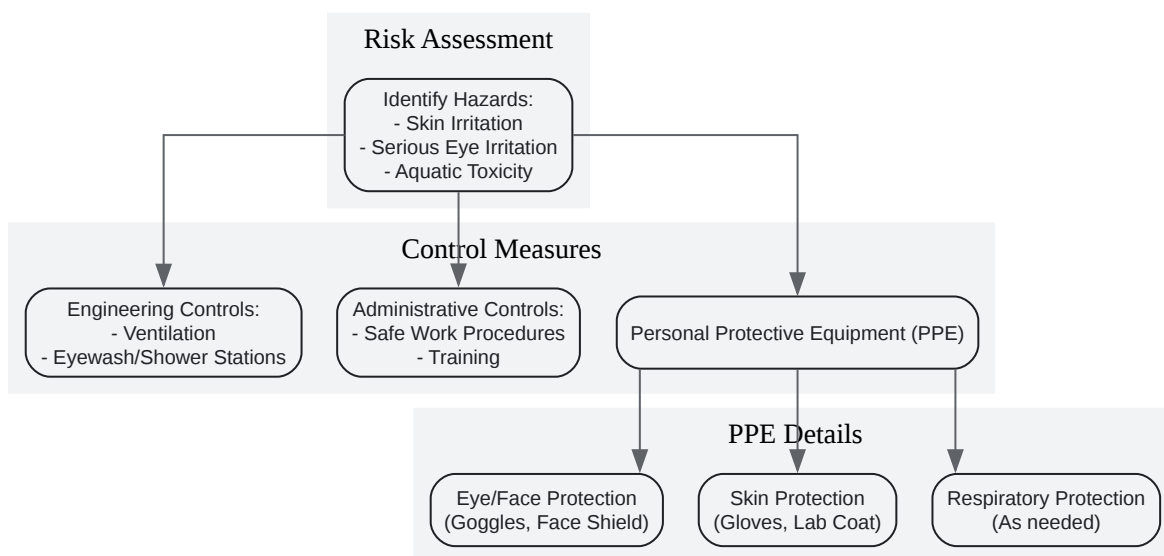
Handling and Safety Precautions Engineering Controls

- Ensure adequate ventilation, especially in confined areas.^[6] Local exhaust ventilation should be used where solids are handled as powders or crystals to prevent the accumulation of dust.^[4]
- Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation.^{[6][8]}

Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.^{[2][6]}

- Skin Protection: Wear chemical-protective gloves (e.g., PVC), overalls, and an apron when there is a risk of exposure.[4] The suitability and durability of the glove type depend on usage.[4]
- Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][8]



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- To cite this document: BenchChem. [1-Tetradecanol: A Comprehensive Technical Guide to Safety, Toxicity, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770432#1-tetradecanol-safety-toxicity-and-handling-precautions]

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